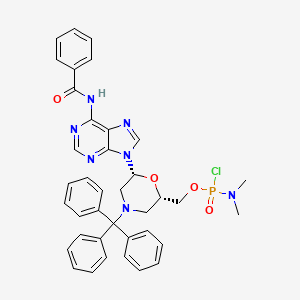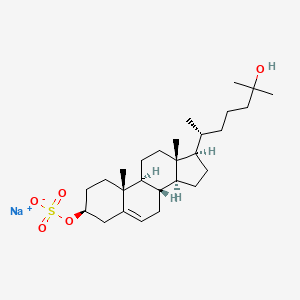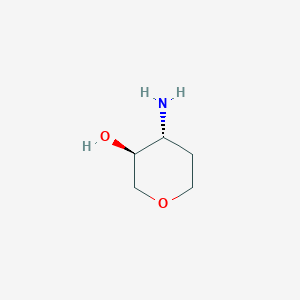
Desoxycholsäure-3-O-Sulfat-Dinatriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxycholic acid 3-O-sulfate disodium salt, abbreviated as DCA 3-O-SDS, is a naturally occurring bile acid found in the human body. It is a derivative of deoxycholic acid, which is a conjugated bile acid synthesized in the liver and secreted into the small intestine. DCA 3-O-SDS is a major component of bile and plays an important role in digestion and absorption of fat and other lipids. It is also involved in cholesterol metabolism, and acts as a detergent to solubilize lipids in the intestine. DCA 3-O-SDS has been studied extensively in the laboratory, and is used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Isolierung und Untersuchung von Membran-assoziierten Proteinen
Desoxycholsäure-3-O-Sulfat-Dinatriumsalz wird in der Forschung als Detergens zur Isolierung und Untersuchung von Membran-assoziierten Proteinen verwendet. Diese Anwendung ist entscheidend für das Verständnis der Proteinfunktion und -interaktion innerhalb der zellulären Membranumgebung {svg_1} {svg_2}.
Gallensteinbildung und -zerstörung
Diese Verbindung eignet sich für die experimentelle Forschung zur Bildung und Zerstörung von Gallensteinen. Sie hilft bei der Erforschung der Mechanismen der Gallensteinpathogenese und potenzieller therapeutischer Ansätze {svg_3} {svg_4}.
Untersuchung der Gallensaftflusstherapie
Forscher verwenden this compound, um den Mechanismus verschiedener Gallensaftflusstherapeutika zu untersuchen, was zur Entwicklung von Behandlungen für Störungen im Zusammenhang mit dem Gallensaftfluss beiträgt {svg_5}.
Adipozyten-Disruption
Wenn subkutan injiziert, können Desoxycholsäurederivate, einschließlich this compound, Fettgewebe durch Adipozyten-Disruption auflösen. Diese Anwendung hat potenzielle Auswirkungen auf medizinische Behandlungen zur Reduzierung von lokalisierten Fettablagerungen {svg_6}.
Wirkmechanismus
Target of Action
Deoxycholic Acid 3-O-Sulfate Disodium Salt, also known as 3-sulfodeoxycholic acid, is a steroid bile salt, a sulfate derivative of the bile acid (BA) deoxycholic acid . Its primary targets are adipocytes, the fat cells in our body .
Mode of Action
As a bile acid, deoxycholic acid emulsifies fat in the gut . When injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .
Biochemical Pathways
Deoxycholic Acid 3-O-Sulfate Disodium Salt plays an important role in emulsification and solubilization of dietary fats for absorption in the gut . It enhances fat metabolism and takes part in glucose, other BAs, and its own homeostasis . Moreover, it plays an essential role in different physiological pathways such as appetite, pain and stress response, and even longevity .
Pharmacokinetics
The time to peak is 18 minutes and post-treatment deoxycholic plasma levels return to endogenous range within 24 hours .
Result of Action
The result of the action of Deoxycholic Acid 3-O-Sulfate Disodium Salt is the disruption of adipocytes, leading to the breakdown of fat cells . This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages . When present at high levels, it can cause dna damage .
Action Environment
Safety and Hazards
Zukünftige Richtungen
Deoxycholic Acid 3-O-Sulfate Disodium Salt is being actively examined for its potential applications in nanotechnology. It is believed that the compound can act as a photo-resistant component in microlithography . Furthermore, deoxycholic acid conjugates play an essential role in different physiological pathways such as appetite, pain and stress response, and even longevity . These properties make it a promising compound for future research.
Biochemische Analyse
Biochemical Properties
Deoxycholic Acid 3-O-Sulfate Disodium Salt plays a crucial role in the emulsification and solubilization of dietary fats for absorption in the gut . It interacts with various enzymes, proteins, and other biomolecules to facilitate these processes. The nature of these interactions is complex and involves a variety of biochemical reactions.
Cellular Effects
Deoxycholic Acid 3-O-Sulfate Disodium Salt has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . When present at high levels, Deoxycholic Acid 3-O-Sulfate Disodium Salt can cause DNA damage due to increased reactive oxygen and nitrogen species that lead to oxidative stress .
Molecular Mechanism
The molecular mechanism of action of Deoxycholic Acid 3-O-Sulfate Disodium Salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, disrupting cell membranes in adipocytes and destroying fat cells in that tissue .
Metabolic Pathways
Deoxycholic Acid 3-O-Sulfate Disodium Salt is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Deoxycholic Acid 3-O-Sulfate Disodium Salt involves the sulfation of Deoxycholic Acid followed by the formation of the disodium salt.", "Starting Materials": [ "Deoxycholic Acid", "Sulfur Trioxide", "Sodium Hydroxide", "Sodium Chloride", "Water" ], "Reaction": [ "Deoxycholic Acid is dissolved in a mixture of water and sodium hydroxide.", "Sulfur Trioxide is added dropwise to the solution while stirring.", "The reaction mixture is heated to 60-70°C for 2 hours.", "Sodium Chloride is added to the reaction mixture to precipitate the Deoxycholic Acid 3-O-Sulfate.", "The precipitate is filtered and washed with water.", "The Deoxycholic Acid 3-O-Sulfate is dissolved in water and the pH is adjusted to 7-8 with sodium hydroxide.", "Sodium Chloride is added to the solution to form the Deoxycholic Acid 3-O-Sulfate Disodium Salt.", "The product is filtered, washed with water, and dried." ] } | |
CAS-Nummer |
60237-35-6 |
Molekularformel |
C₂₄H₃₈Na₂O₇S |
Molekulargewicht |
516.6 |
Synonyme |
12-Hydroxy-3-(sulfooxy)-(3α,5β,12α)-cholan-24-oic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)

![3-Hydroxy-4-[4-(methylsulfonyl)phenyl]-5,5-dimethyl-2(5H)-furanone](/img/structure/B1145035.png)
